N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide

Catalog No.
S13618850
CAS No.
919107-62-3
M.F
C18H19N3O2
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxami...

CAS Number

919107-62-3

Product Name

N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide

IUPAC Name

N-benzyl-3-ethoxy-2-methylindazole-6-carboxamide

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C18H19N3O2/c1-3-23-18-15-10-9-14(11-16(15)20-21(18)2)17(22)19-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H,19,22)

InChI Key

OHRPZSVAHZJSDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CC(=CC2=NN1C)C(=O)NCC3=CC=CC=C3

N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide is a chemical compound classified under indazole derivatives, known for its unique bicyclic structure. Its molecular formula is C18H19N3O2C_{18}H_{19}N_{3}O_{2}, and it has a molecular weight of approximately 309.36 g/mol . The compound features a benzyl group attached to the nitrogen atom, an ethoxy group at the 3-position, and a carboxamide functional group at the 6-position of the indazole ring. This structural arrangement contributes to its potential biological activity and applications in medicinal chemistry.

, including:

  • Amide Bond Formation: The carboxylic acid portion can react with amines to form amides, which is essential in synthesizing analogs or derivatives.
  • Esterification: The ethoxy group can be involved in esterification reactions, where it reacts with acids to form esters.
  • Nucleophilic Substitution: The benzyl group may participate in nucleophilic substitution reactions, particularly under basic conditions.

These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize related compounds.

Indazole derivatives, including N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide, have been studied for various biological activities. Recent research indicates that such compounds exhibit:

  • Antitumor Activity: Some indazole derivatives have shown potential as inhibitors of cancer cell proliferation by targeting specific kinases involved in tumor growth .
  • Cannabinoid Receptor Modulation: Certain analogs have been identified as cannabinoid receptor agonists, which could have implications in pain management and other therapeutic areas .
  • Neuroprotective Effects: Indazole compounds have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases .

Synthesis of N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic pathway includes:

  • Formation of Indazole Core: This can be achieved through cyclization of appropriate precursors containing hydrazine and aromatic aldehydes.
  • Introduction of Ethoxy Group: Ethylation can be performed using ethyl halides and a suitable base.
  • Benzyl Group Attachment: Benzylamine can be reacted with the indazole derivative under conditions that favor amide formation.
  • Final Purification: The product is purified through recrystallization or chromatography techniques.

These methods allow for the efficient production of this compound while also facilitating the exploration of analogs.

N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity against cancer cells and its interaction with cannabinoid receptors, it may serve as a lead compound for developing new therapeutics.
  • Research Tool: It can be used in biochemical studies to understand the mechanisms of action related to indazole derivatives and their effects on specific biological pathways.
  • Chemical Probes: The compound may also function as a chemical probe in pharmacological studies assessing receptor interactions.

Interaction studies involving N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide focus on its binding affinity to various biological targets:

  • Kinase Inhibition Studies: Evaluating its potency against specific kinases relevant to cancer therapy has shown promising results, indicating potential as a selective inhibitor .
  • Receptor Binding Assays: Research has demonstrated that some indazole derivatives interact with cannabinoid receptors, suggesting therapeutic applications in pain and inflammation management .

These studies are critical for understanding the compound's pharmacodynamics and optimizing its therapeutic potential.

N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide shares structural similarities with other indazole derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaKey Activity
1H-IndazoleC7H6N2Antitumor activity
1-MethylindazoleC8H8N2Neuroprotective effects
5-FluoroindazoleC7H5FN2Antiviral properties
3-CarboxamidoindazoleC9H8N4OSelective kinase inhibition

Uniqueness

The uniqueness of N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide lies in its specific combination of functional groups that enhance its binding affinity towards cannabinoid receptors while also exhibiting significant anticancer properties. This dual action makes it a noteworthy candidate for further research in drug development compared to other indazoles that may target only one pathway.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

309.147726857 g/mol

Monoisotopic Mass

309.147726857 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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